(2,6-Dichloro-3-methylphenyl)methanol

Description

Properties

IUPAC Name |

(2,6-dichloro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPLSIRGEFFQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855687 | |

| Record name | (2,6-Dichloro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378814-84-6 | |

| Record name | (2,6-Dichloro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2,6-Dichloro-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

(2,6-Dichloro-3-methylphenyl)methanol, a substituted benzyl alcohol derivative, represents a key structural motif in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms ortho to the hydroxymethyl group and a methyl group at the meta position, imparts specific steric and electronic properties that are of significant interest in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the expected spectral characteristics. This document is intended to serve as a valuable resource for researchers actively engaged in the synthesis, characterization, and application of this and structurally related molecules.

Chemical Identity and Core Properties

| Property | Value | Source |

| CAS Number | 1378814-84-6 | [1][2] |

| Molecular Formula | C₈H₈Cl₂O | [1][2] |

| Molecular Weight | 191.06 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in a dry place at room temperature | [3] |

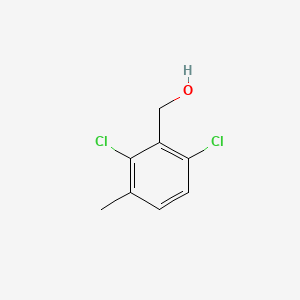

Structural Representation

Caption: 2D structure of (2,6-Dichloro-3-methylphenyl)methanol.

Experimental Determination of Physical Properties

Melting Point

The melting point is a critical indicator of purity for a solid compound. For (2,6-Dichloro-3-methylphenyl)methanol, a sharp melting range would be expected for a highly pure sample.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline (2,6-Dichloro-3-methylphenyl)methanol is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Caption: Predicted Solubility Profile.

Spectroscopic Characterization

While experimental spectra for (2,6-Dichloro-3-methylphenyl)methanol are not widely published, its structural features allow for the prediction of key spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide distinct signals corresponding to the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the methyl protons.

-

Aromatic Protons (Ar-H): Due to the substitution pattern, two distinct signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). These would likely appear as doublets, showing coupling to each other.

-

Methylene Protons (-CH₂OH): A singlet is expected for the two equivalent protons of the hydroxymethyl group, likely in the range of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected. It can be confirmed by D₂O exchange.

-

Methyl Protons (-CH₃): A sharp singlet for the three equivalent methyl protons is anticipated, likely in the upfield region around δ 2.0-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon environment.

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-140 ppm). The carbons bearing the chlorine atoms will be significantly influenced.

-

Methylene Carbon (-CH₂OH): A signal for the hydroxymethyl carbon is expected in the range of δ 60-70 ppm.

-

Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the upfield region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region will correspond to the C-O stretching of the primary alcohol.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 190 g/mol (for the most abundant isotopes ³⁵Cl). The isotopic pattern of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (·OH), water (H₂O), and the benzylic cleavage to form a stable dichloromethylbenzyl cation.

Conclusion

(2,6-Dichloro-3-methylphenyl)methanol is a compound of growing interest with a range of potential applications. While specific experimental data for some of its physical properties are not yet widely disseminated, this guide provides a robust framework for their determination and interpretation based on established scientific principles and methodologies. The detailed protocols and predicted spectral characteristics herein are intended to empower researchers to confidently work with and further characterize this and similar molecules, thereby accelerating the pace of discovery and innovation in their respective fields.

References

-

APEX science. (2,6-Dichloro-3-methylphenyl)methanol. Available at: [Link]

-

ChemUniverse. (2,6-DICHLORO-3-METHYLPHENYL)METHANOL [P88238]. Available at: [Link]

-

Crysdot LLC. (2,6-Dichloro-3-methylphenyl)methanol. Available at: [Link]

Sources

Technical Guide: A Multi-Spectroscopic Approach to the Structural Elucidation of (2,6-Dichloro-3-methylphenyl)methanol

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and development, underpinning everything from reaction mechanism studies to drug safety and efficacy. This in-depth guide provides a comprehensive, field-proven workflow for the structural elucidation of a novel or synthesized small organic molecule, using (2,6-dichloro-3-methylphenyl)methanol as a practical case study. We will navigate the logical progression of modern analytical techniques, demonstrating how data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically integrated. The guide culminates with a discussion of X-ray Crystallography as the definitive method for absolute structure confirmation. Each section explains the causality behind instrumental choices and provides self-validating protocols, offering researchers a robust framework for their own analytical challenges.

Introduction: The Analytical Challenge

An analyst is presented with a sample, synthesized with the target structure of (2,6-dichloro-3-methylphenyl)methanol. The primary objective is to confirm this identity and structure beyond any reasonable doubt. Simply relying on a single analytical technique is insufficient and can lead to ambiguous or incorrect assignments. A rigorous, multi-faceted approach is required, where each technique provides a unique piece of the structural puzzle.[1][2] This guide will demonstrate how to systematically assemble this puzzle.

The process of structure elucidation is a systematic journey that begins with determining the molecular formula, proceeds to identify the functional groups present, and culminates in mapping the precise connectivity of every atom.[1][3]

The Target Molecule: (2,6-Dichloro-3-methylphenyl)methanol

-

Molecular Formula: C₈H₈Cl₂O

-

Molecular Weight: 191.05 g/mol (using most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O)

-

Structure: A substituted benzene ring bearing two chlorine atoms, a methyl group, and a hydroxymethyl group (-CH₂OH).

The logical workflow for elucidating this structure is visualized below.

Caption: Overall workflow for structure elucidation.

Phase 1: Foundational Analysis

Mass Spectrometry (MS): Determining the Molecular Blueprint

The first and most critical step is to determine the molecular weight and, by extension, the molecular formula.[2] Electron Ionization (EI) is a robust technique for this purpose, as it often produces a clear molecular ion (M⁺˙) and characteristic fragmentation patterns.[4]

Expected High-Resolution MS Data: For a molecule with the formula C₈H₈Cl₂O, the high-resolution mass spectrum would allow for the calculation of its exact mass, confirming the elemental composition.

The Chlorine Isotope Signature: A key confirmatory feature is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a distinctive pattern for the molecular ion peak.[5]

-

M⁺˙ Peak: Contains two ³⁵Cl atoms.

-

M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak: Contains two ³⁷Cl atoms.

The expected relative intensity ratio for a dichlorinated compound is approximately 9:6:1 .[6] Observing this pattern is strong evidence for the presence of two chlorine atoms in the molecule.

Fragmentation Analysis: While the molecular ion is key, fragmentation patterns provide structural clues.[7][8] For (2,6-dichloro-3-methylphenyl)methanol, common fragmentation pathways would include:

-

Loss of •OH (M-17): A common fragmentation for primary alcohols.

-

Loss of •CH₂OH (M-31): Cleavage of the benzylic C-C bond.

-

Loss of •Cl (M-35): A typical fragmentation for chlorinated aromatic compounds.[6][9]

| Ion | m/z (using ³⁵Cl) | Significance | Expected Relative Intensity |

| [C₈H₈³⁵Cl₂O]⁺˙ | 190 | Molecular Ion (M⁺˙) | High (part of 9:6:1 cluster) |

| [C₈H₈³⁵Cl³⁷ClO]⁺˙ | 192 | M+2 Isotope Peak | ~66% of M⁺˙ |

| [C₈H₈³⁷Cl₂O]⁺˙ | 194 | M+4 Isotope Peak | ~11% of M⁺˙ |

| [C₈H₇³⁵Cl₂]⁺ | 159 | Loss of •CH₂OH | Moderate |

| [C₈H₈³⁵ClO]⁺ | 155 | Loss of •Cl | Moderate |

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10] For a benzyl alcohol derivative, we expect several key absorbances.[11][12]

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3600-3200 | O-H Stretch (Broad) | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[12][13] |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring.[14] |

| ~2950-2850 | C-H Stretch | Aliphatic C-H | Corresponds to the -CH₂- and -CH₃ groups.[14] |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Further confirmation of the benzene ring skeleton.[14] |

| ~1050 | C-O Stretch | Primary Alcohol | Confirms the C-O single bond of the hydroxymethyl group.[15] |

| ~800-700 | C-Cl Stretch | Aryl Halide | Strong absorption indicating carbon-chlorine bonds.[14] |

The presence of these bands provides a rapid, high-confidence checklist of the expected functional components of the molecule.

Phase 2: Connectivity Mapping with NMR Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[16] By combining 1D and 2D NMR experiments, we can determine the precise connectivity of atoms.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting/multiplicity).[17]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.2-7.4 | 1H | Doublet (d) | H-4 | Aromatic proton ortho to the methyl group and meta to a chlorine. Expected ortho coupling (~8 Hz) to H-5.[18] |

| ~7.0-7.2 | 1H | Doublet (d) | H-5 | Aromatic proton para to the methyl group. Expected ortho coupling (~8 Hz) to H-4.[18] |

| ~4.8 | 2H | Singlet (s) | -CH₂OH | Benzylic protons are deshielded by the aromatic ring and the oxygen atom. No adjacent protons to couple with. |

| ~2.4 | 3H | Singlet (s) | -CH₃ | Methyl group attached to the aromatic ring. No adjacent protons to couple with. |

| ~1.5-2.5 | 1H | Singlet (s, broad) | -OH | The hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift is concentration-dependent. |

Note: The aromatic region may show complex splitting patterns if the chemical shifts of H-4 and H-5 are very close. The ortho-disubstituted pattern with two doublets is a strong indicator of the substitution pattern.[19][20]

¹³C NMR and DEPT: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments.[21] When combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, we can determine whether each carbon is a CH₃, CH₂, CH, or a quaternary (C) carbon.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~138 | No Signal | C-3 | Quaternary carbon attached to the methyl group. |

| ~135 | No Signal | C-1 | Quaternary carbon attached to the -CH₂OH group. |

| ~133 | No Signal | C-2, C-6 | Quaternary carbons attached to chlorine atoms. Deshielded by the electronegative Cl. |

| ~130 | Positive | C-4 | Aromatic CH carbon. |

| ~128 | Positive | C-5 | Aromatic CH carbon. |

| ~63 | Negative | -CH₂OH | Benzylic carbon attached to oxygen is significantly deshielded. Appears as a negative peak in DEPT-135. |

| ~20 | Positive | -CH₃ | Aliphatic methyl carbon. |

The observation of 8 distinct carbon signals corresponding to 4 quaternary carbons, 2 CH carbons, 1 CH₂ group, and 1 CH₃ group would be perfectly consistent with the proposed structure.

2D NMR: Connecting the Pieces

2D NMR experiments are crucial for unambiguously connecting the fragments identified in 1D spectra.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see a cross-peak connecting the signals for H-4 and H-5, confirming their adjacency on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This would definitively link the ¹H signals to their corresponding ¹³C signals (e.g., ¹H at ~7.2 ppm to ¹³C at ~130 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the entire structure.

Caption: Logic of using HMBC to connect molecular fragments.

Key Expected HMBC Correlations:

-

The protons of the -CH₃ group (~2.4 ppm) should show correlations to ring carbons C-2, C-3, and C-4.

-

The protons of the -CH₂OH group (~4.8 ppm) should show correlations to ring carbons C-1, C-2, and C-6.

-

The aromatic proton H-4 should show correlations to carbons C-2, C-5, and C-6.

These correlations, when mapped out, would leave no ambiguity about the substitution pattern on the aromatic ring, thus confirming the full connectivity of (2,6-dichloro-3-methylphenyl)methanol.

Phase 3: X-ray Crystallography - The Gold Standard

While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[22][23] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam passing through it.[24]

The primary prerequisite is the ability to grow a single, high-quality crystal of the compound, which can sometimes be a rate-limiting step.[25] However, if successful, the output is a detailed 3D model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[22] For chiral molecules, it is the primary method for determining the absolute configuration.[25]

Data Synthesis and Final Confirmation

The structural elucidation of (2,6-dichloro-3-methylphenyl)methanol is complete when the data from all analytical techniques converge to support a single, unambiguous structure.

-

MS confirms the molecular formula C₈H₈Cl₂O and the presence of two chlorine atoms.

-

FTIR confirms the presence of an alcohol (-OH), an aromatic ring, and C-Cl bonds.

-

¹H and ¹³C NMR define the eight unique carbon environments and five unique proton environments, consistent with the proposed structure.

-

2D NMR experiments definitively establish the connectivity, confirming the 1,2,3,4-substitution pattern on the benzene ring.

-

X-ray Crystallography , if performed, provides the final, incontrovertible proof of the three-dimensional structure.

This systematic, multi-spectroscopic workflow ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

Appendix: Experimental Protocols

A.1. Mass Spectrometry (EI-MS)

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via direct injection or through a GC inlet.

-

Use a standard electron ionization energy of 70 eV.

-

Acquire data over a mass range of m/z 50-300.

-

Analyze the molecular ion cluster for the characteristic 9:6:1 ratio for a dichlorinated compound and identify key fragment ions.

A.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-600 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[11]

-

Identify characteristic absorption bands for the key functional groups.

A.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Accurately weigh 5-10 mg of the sample.[26]

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[26]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a 30° pulse, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds for 8-16 scans.[26]

-

¹³C{¹H} NMR: Acquire with proton decoupling, a spectral width of ~240 ppm, and a relaxation delay of 2-5 seconds.

-

DEPT-135: Use a standard DEPT-135 pulse program to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

2D Spectra (COSY, HSQC, HMBC): Use standard, gradient-selected pulse programs. Optimize acquisition and processing parameters according to instrument-specific guidelines.

References

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Bhanuprakash, P., et al. (2021). Insights into non-ideal behaviour of benzyl alcohol with (C2-C4) carboxylic acids through volumetric, ultrasonic and ATR-FTIR spectroscopic studies. Journal of Molecular Liquids. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Harris, K. D. M., & Cheung, E. Y. (2004). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 43(34), 4430-4453. [Link]

-

Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

American Chemical Society. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

Snell, E. H., & Lange, J. (2007). X-Ray Crystallography of Chemical Compounds. Protein Crystallography, 368, 3-18. [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Krueger, P. J., & Mettee, H. D. (1965). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 43(11), 2970-2979. [Link]

-

ResearchGate. FTIR spectra of corresponding products for each alcohol. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

American Institute of Chemists. (2018). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). [Link]

-

Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

SpectraBase. Benzyl alcohol - Optional[FTIR] - Spectrum. [Link]

-

Lodhi, S. K., et al. (1994). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 16(3), 173-176. [Link]

-

Gardner, A. B., & Wilde, R. E. (1994). Raman and infrared study of solid benzyl alcohol. Journal of Raman Spectroscopy, 25(2), 125-130. [Link]

-

The Organic Chemistry Tutor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]

-

Fiveable. Structure Elucidation Definition - Organic Chemistry II Key Term. [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

Zhang, W., et al. (2018). LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]

-

PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Herzon, S. B., et al. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(15), 2115-2128. [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. fiveable.me [fiveable.me]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. proprep.com [proprep.com]

- 11. tandfonline.com [tandfonline.com]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 15. Raman and infrared study of solid benzyl alcohol | Semantic Scholar [semanticscholar.org]

- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 23. researchgate.net [researchgate.net]

- 24. azolifesciences.com [azolifesciences.com]

- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of (2,6-Dichloro-3-methylphenyl)methanol: A Technical Guide

Introduction

(2,6-Dichloro-3-methylphenyl)methanol is a substituted aromatic alcohol with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a chlorinated and methylated phenyl ring attached to a hydroxymethyl group, necessitates a thorough spectroscopic analysis to confirm its identity, purity, and to elucidate its electronic and structural properties. This technical guide provides a comprehensive overview of the spectroscopic data for (2,6-dichloro-3-methylphenyl)methanol, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of (2,6-dichloro-3-methylphenyl)methanol is depicted below, with a systematic numbering of the carbon atoms for clarity in the subsequent NMR analysis.

Caption: Molecular structure of (2,6-Dichloro-3-methylphenyl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2,6-dichloro-3-methylphenyl)methanol, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of (2,6-dichloro-3-methylphenyl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | Multiplet | 2H | Aromatic (H4, H5) |

| ~4.8 | Singlet | 2H | -CH₂OH |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~1.8 (broad) | Singlet | 1H | -OH |

Interpretation and Rationale:

-

Aromatic Protons (H4, H5): The two aromatic protons are expected to appear as a multiplet in the range of 7.1-7.3 ppm. Their specific splitting pattern will depend on the coupling constants between them.

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic due to the chiral center created by the substituted phenyl ring. However, in many cases, they may appear as a singlet around 4.8 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a sharp singlet at approximately 2.4 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to be a broad singlet and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A larger number of scans is usually necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~138-140 | C1 |

| ~135-137 | C2, C6 (C-Cl) |

| ~132-134 | C3 |

| ~128-130 | C4, C5 |

| ~60-65 | -CH₂OH |

| ~20-22 | -CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the methyl and hydroxymethyl groups. The carbons directly attached to the chlorine atoms (C2 and C6) are expected to be downfield.

-

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate in the 60-65 ppm region.

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a signal in the aliphatic region, around 20-22 ppm.

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For a solution spectrum, a solvent with minimal IR absorption in the regions of interest (e.g., CCl₄) should be used.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 (broad) | Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 800-600 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band in the 3600-3200 cm⁻¹ region is a characteristic signature of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear at their respective characteristic frequencies.

-

C=C Stretch: The aromatic ring will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band around 1050-1000 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.

-

C-Cl Stretch: The presence of chlorine atoms will result in strong absorption bands in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₈Cl₂O = 190.06 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1) will be observed.

-

Major Fragmentation Peaks:

-

[M-H]⁺: Loss of a hydrogen atom.

-

[M-OH]⁺: Loss of the hydroxyl radical.

-

[M-CH₂OH]⁺: Loss of the hydroxymethyl radical.

-

[M-Cl]⁺: Loss of a chlorine atom.

-

Caption: Predicted fragmentation pathway for (2,6-Dichloro-3-methylphenyl)methanol in EI-MS.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive framework for the characterization of (2,6-dichloro-3-methylphenyl)methanol. The experimental protocols outlined herein offer a standardized approach for obtaining high-quality data. By combining these techniques, researchers can confidently confirm the structure and purity of this compound, which is a critical step in its potential application in various fields of chemical research and development.

References

- Royal Society of Chemistry. (2021). Supporting Information.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of Manitoba. (n.d.). Notes on NMR Solvents.

- ChemicalBook. (n.d.). Methanol(67-56-1) 13C NMR spectrum.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.

- Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of.

- NIST. (n.d.). Methyl Alcohol. In NIST Chemistry WebBook.

- Der Pharma Chemica. (2016). Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug.

Sources

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

¹H NMR and ¹³C NMR spectra of (2,6-Dichloro-3-methylphenyl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2,6-Dichloro-3-methylphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Dichloro-3-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing chemical shifts and coupling constants for this specific substituted aromatic alcohol. It offers a predictive assignment of all proton and carbon signals, grounded in the analysis of substituent effects and data from analogous structures. Furthermore, this guide outlines a robust, field-proven protocol for the experimental acquisition and processing of NMR data, ensuring high-quality, reproducible results. Advanced 2D NMR techniques for unambiguous structural verification are also discussed, providing a holistic framework for the complete spectroscopic characterization of this compound.

Introduction to the Spectroscopic Challenge

(2,6-Dichloro-3-methylphenyl)methanol is a substituted aromatic alcohol whose structural complexity presents a valuable case study for NMR spectroscopic analysis. As a potential building block in the synthesis of pharmaceuticals and other high-value chemical entities, its unambiguous structural elucidation is paramount. The arrangement of substituents on the phenyl ring—two electron-withdrawing chlorine atoms, an electron-donating methyl group, and a hydroxymethyl group—creates a distinct electronic environment that profoundly influences the magnetic properties of its constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural determination of organic molecules in solution.[1] By probing the magnetic behavior of ¹H and ¹³C nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will first predict the spectral features based on fundamental principles and then provide a detailed experimental workflow for their empirical validation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to provide clear signals corresponding to the aromatic, benzylic, methyl, and hydroxyl protons. The chemical shift (δ) of each proton is dictated by the degree of magnetic shielding or deshielding from its local electronic environment.

Guiding Principles: Substituent Effects

The chemical shifts of the aromatic protons are primarily influenced by the interplay of inductive and resonance effects from the substituents.

-

Chlorine (Cl): As highly electronegative atoms, the two chlorine substituents at positions 2 and 6 exert a strong electron-withdrawing inductive effect, which deshields nearby protons, shifting their signals downfield (to a higher ppm value).

-

Methyl (-CH₃): This group is weakly electron-donating through hyperconjugation, which shields aromatic protons, tending to shift their signals slightly upfield.

-

Hydroxymethyl (-CH₂OH): This group has a mild electron-withdrawing inductive effect on the aromatic ring.

Predicted Signal Assignment and Interpretation

Based on these principles, the following ¹H NMR signals are predicted for (2,6-Dichloro-3-methylphenyl)methanol, assuming data acquisition in a standard deuterated solvent such as Chloroform-d (CDCl₃).[2]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J) | Integration | Rationale |

| Ar-H (H-5) | ~7.30 - 7.15 | Doublet (d) | ³JH-H ≈ 8.0 Hz | 1H | This proton is adjacent to H-4, leading to a doublet. It is deshielded by the adjacent chlorine at C-6. |

| Ar-H (H-4) | ~7.10 - 6.95 | Doublet (d) | ³JH-H ≈ 8.0 Hz | 1H | Coupled to H-5, appearing as a doublet. It is ortho to the methyl group, which provides some shielding. |

| CH₂ OH | ~4.75 | Singlet (s) | N/A | 2H | These benzylic protons have no adjacent proton neighbors, hence they appear as a singlet. Their proximity to the electronegative oxygen and the aromatic ring shifts them downfield. |

| Ar-CH₃ | ~2.40 | Singlet (s) | N/A | 3H | The methyl protons are not coupled to any other protons and thus appear as a sharp singlet. |

| CH₂OH | Variable (~2.0 - 4.0) | Broad Singlet (br s) | N/A | 1H | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad signal and may exchange with trace D₂O. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.

Guiding Principles and Advanced Techniques

The interpretation of the ¹³C spectrum is greatly facilitated by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer). A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons as absent, allowing for easy differentiation of carbon types.[1]

-

Ipso-Carbons: The carbons directly attached to the chlorine atoms (C-2, C-6) will be significantly deshielded.

-

Oxygen-Linked Carbon: The benzylic carbon (CH₂) will be deshielded due to its attachment to the electronegative oxygen atom.

-

Quaternary Carbons: The carbons bearing substituents (C-1, C-2, C-3, C-6) will have distinct chemical shifts from the protonated carbons.

Predicted Signal Assignment and Interpretation

The predicted ¹³C NMR data are summarized below.

| Carbon Assignment | Predicted δ (ppm) | Carbon Type (DEPT-135) | Rationale |

| C -1 | ~137 - 135 | Quaternary (Absent) | Quaternary carbon attached to the -CH₂OH group, deshielded by the ring current and adjacent chlorine. |

| C -2 / C -6 | ~135 - 133 | Quaternary (Absent) | These two carbons are chemically distinct due to the methyl group at C-3. Both are significantly deshielded by the directly attached chlorine atoms. |

| C -3 | ~139 - 137 | Quaternary (Absent) | Quaternary carbon attached to the methyl group. Its chemical shift is influenced by the adjacent chlorine and the methyl substituent. |

| C -4 | ~129 - 127 | CH (Positive) | Protonated aromatic carbon. |

| C -5 | ~131 - 129 | CH (Positive) | Protonated aromatic carbon, likely slightly more deshielded than C-4 due to proximity to two chlorine atoms. |

| CH₂ OH | ~62 - 60 | CH₂ (Negative) | Benzylic carbon, deshielded by the attached oxygen atom. Data for similar benzyl alcohols support this range.[3] |

| Ar-CH₃ | ~20 - 18 | CH₃ (Positive) | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable data, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system, ensuring data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (2,6-Dichloro-3-methylphenyl)methanol.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[4]

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

-

-

Instrument Setup and Calibration (300-500 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern instruments.

-

Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Key Parameters: Set the spectral width to cover the expected range (e.g., 0-12 ppm). Use a 30-45° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Key Parameters: Set a wider spectral width (e.g., 0-220 ppm). Use a 45° pulse angle, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256-1024) is typically required.

-

Follow up with a DEPT-135 experiment to aid in peak assignment.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Perform a baseline correction to obtain a flat, even baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2][5]

-

Integrate the ¹H signals to determine the relative number of protons for each peak.

-

Workflow Visualization

Diagram 1: Standard workflow for NMR sample preparation, data acquisition, and processing.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for confirming the proposed structure and unambiguously assigning all signals, especially in complex molecules.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JH-H). For (2,6-Dichloro-3-methylphenyl)methanol, a cross-peak would be expected between the aromatic protons H-4 and H-5, confirming their adjacent relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-4/C-4, H-5/C-5, the benzylic CH₂ protons and the benzylic carbon, and the methyl protons and the methyl carbon. This is the most reliable way to assign protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons. Key expected correlations include:

-

Benzylic CH₂ protons to C-1, C-2, and C-6.

-

Methyl protons to C-2, C-3, and C-4.

-

Aromatic proton H-4 to C-2, C-3, C-5, and the methyl carbon.

-

Diagram 2: Logical relationship of 1D and 2D NMR experiments for structural elucidation.

Conclusion

The comprehensive NMR analysis of (2,6-Dichloro-3-methylphenyl)methanol requires a synergistic approach, combining predictive interpretation based on fundamental chemical principles with rigorous experimental validation. The predicted ¹H and ¹³C NMR spectra reveal a set of distinct signals whose chemical shifts and multiplicities are a direct consequence of the unique electronic landscape created by the chloro, methyl, and hydroxymethyl substituents. While 1D NMR provides a strong foundation for structural hypothesis, the application of 2D NMR techniques such as COSY, HSQC, and HMBC is essential for the definitive assignment of all proton and carbon signals and the ultimate, unambiguous confirmation of the molecular structure. The protocols and predictive data outlined in this guide serve as a robust framework for any researcher undertaking the spectroscopic characterization of this, or structurally related, compounds.

References

- The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.

- The Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information.

- ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... [Download Scientific Diagram].

- Biological Magnetic Resonance Bank. (n.d.). bmse000540 3-methylbenzyl Alcohol.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- ChemicalBook. (n.d.). 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR spectrum.

- PubChem. (2026, January 3). (2,5-Dichloro-3-methylphenyl)(phenyl)methanol.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- University of Wisconsin. (n.d.). Notes on NMR Solvents.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

Mass spectrometry fragmentation of (2,6-Dichloro-3-methylphenyl)methanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2,6-Dichloro-3-methylphenyl)methanol

Introduction

(2,6-Dichloro-3-methylphenyl)methanol, also known as 2,6-dichloro-3-methylbenzyl alcohol, is a substituted aromatic alcohol. Its structural complexity, featuring a dichlorinated and methylated phenyl ring attached to a hydroxymethyl group, makes it a molecule of interest in synthetic organic chemistry, potentially serving as an intermediate in the development of pharmaceuticals and agrochemicals. The unequivocal structural identification of such compounds is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.

This technical guide provides a detailed exploration of the fragmentation behavior of (2,6-Dichloro-3-methylphenyl)methanol under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. As a senior application scientist, this document moves beyond a mere catalog of fragments to explain the causal mechanisms driving the fragmentation pathways. It is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Molecular Profile and Isotopic Considerations

A foundational understanding of the molecule's properties is essential before interpreting its mass spectrum. The presence of two chlorine atoms is the most significant feature, as it imparts a highly characteristic isotopic signature.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | |

| Molecular Weight | 191.05 g/mol | Derived from Formula |

| Synonyms | 2,6-dichloro-3-methylbenzyl alcohol | N/A |

| CAS Number | 15258-73-8 (for the closely related 2,6-Dichlorobenzyl alcohol) | [1][2] |

The Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule containing two chlorine atoms, the resulting mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments.

-

M⁺•: The ion containing two ³⁵Cl atoms.

-

(M+2)⁺•: The ion containing one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)⁺•: The ion containing two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks is approximately 100:65:10 (or roughly 9:6:1), creating an unmistakable signature that is a primary diagnostic tool for identifying dichlorinated compounds.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, resulting in extensive and reproducible fragmentation. This creates a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Proposed Fragmentation Pathways

The fragmentation of (2,6-Dichloro-3-methylphenyl)methanol is driven by the stability of the resulting ions and neutral losses, influenced by the aromatic ring, the benzylic alcohol group, and the halogen substituents. Aromatic alcohols are known to produce a prominent molecular ion peak due to the stability of the aromatic system.[3]

-

Molecular Ion (M⁺•) Cluster (m/z 190, 192, 194): The initial event is the removal of an electron to form the radical cation. Due to the chlorine isotopes, this will appear as a cluster of peaks at m/z 190 (C₈H₈³⁵Cl₂O)⁺•, m/z 192 (C₈H₈³⁵Cl³⁷ClO)⁺•, and m/z 194 (C₈H₈³⁷Cl₂O)⁺•.

-

α-Cleavage - Loss of a Hydrogen Radical ([M-H]⁺, m/z 189, 191, 193): A common pathway for primary and secondary alcohols is the loss of a hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon).[3][4][5] This results in a resonance-stabilized oxonium ion, which is often an abundant peak in the spectrum.

-

Formation of the Dichloromethylbenzyl Cation ([M-OH]⁺, m/z 173, 175, 177): Loss of a hydroxyl radical (•OH, 17 amu) from the molecular ion yields a stable dichloromethylbenzyl cation. This benzylic carbocation is stabilized by the aromatic ring.

-

Dehydration - Loss of Water ([M-H₂O]⁺•, m/z 172, 174, 176): Alcohols can undergo fragmentation via the elimination of a neutral water molecule (18 amu).[3][4][6] This pathway leads to the formation of an alkene radical cation.

-

Loss of a Chlorine Radical ([M-Cl]⁺, m/z 155): Cleavage of a C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl, 35 or 37 amu). This would result in a monochlorinated fragment ion at m/z 155 (for loss of ³⁵Cl).

-

Benzylic C-C Cleavage (Loss of •CH₂OH, m/z 159, 161, 163): Cleavage of the bond between the aromatic ring and the hydroxymethyl group results in the loss of the •CH₂OH radical (31 amu). This forms a 2,6-dichloro-3-methylphenyl cation.

Data Summary: Predicted EI Fragments

The table below summarizes the key predicted fragments for (2,6-Dichloro-3-methylphenyl)methanol. The m/z values correspond to the ion containing only ³⁵Cl isotopes.

| m/z (³⁵Cl) | Isotopic Cluster | Proposed Fragment Ion | Fragmentation Pathway |

| 190 | 190/192/194 | [C₈H₈Cl₂O]⁺• | Molecular Ion (M⁺•) |

| 189 | 189/191/193 | [C₈H₇Cl₂O]⁺ | α-Cleavage: Loss of •H |

| 173 | 173/175/177 | [C₈H₇Cl₂]⁺ | Benzylic Cleavage: Loss of •OH |

| 172 | 172/174/176 | [C₈H₆Cl₂]⁺• | Dehydration: Loss of H₂O |

| 159 | 159/161/163 | [C₇H₅Cl₂]⁺ | C-C Cleavage: Loss of •CH₂OH |

| 155 | 155/157 | [C₈H₈ClO]⁺ | Loss of •Cl |

Visualization: EI Fragmentation Pathway

Sources

- 1. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]

- 2. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]

- 3. whitman.edu [whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of (2,6-Dichloro-3-methylphenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of (2,6-Dichloro-3-methylphenyl)methanol in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a thorough understanding of the solubility characteristics of this compound. The guide delves into the theoretical underpinnings of solubility, offers a detailed, step-by-step experimental protocol for its determination, and provides a framework for data interpretation and reporting. As a compound of interest in synthetic chemistry and potentially in pharmaceutical development, understanding its behavior in different solvent systems is critical for its processing, formulation, and application.

Introduction to (2,6-Dichloro-3-methylphenyl)methanol

(2,6-Dichloro-3-methylphenyl)methanol is a halogenated aromatic alcohol with the chemical formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol .[1][2] It typically presents as a white to off-white solid at room temperature.[1] The structural features of this molecule, including the dichlorinated phenyl ring, the methyl group, and the hydroxymethyl group, impart a specific polarity and potential for intermolecular interactions that govern its solubility in different media.

A precise understanding of the solubility of (2,6-Dichloro-3-methylphenyl)methanol is paramount for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis, purification, and subsequent reactions.

-

Crystallization: Developing effective crystallization processes for purification and isolation of the pure compound.

-

Formulation Development: In a pharmaceutical context, solubility is a key determinant of bioavailability and the feasibility of developing various dosage forms.

-

Analytical Method Development: Choosing suitable diluents for chromatographic analysis (e.g., HPLC, GC) and other analytical techniques.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like".[3][4][5] This means that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is a result of its functional groups and their spatial arrangement.

For (2,6-Dichloro-3-methylphenyl)methanol, the key structural features influencing its solubility are:

-

Polar Group: The primary alcohol (-CH₂OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Nonpolar Moiety: The dichlorinated and methylated benzene ring is largely nonpolar and hydrophobic.

The interplay between the polar hydroxyl group and the nonpolar aromatic ring will dictate the compound's affinity for different types of organic solvents.

Solvent Selection Strategy:

A logical approach to determining the solubility profile of (2,6-Dichloro-3-methylphenyl)methanol involves testing a range of solvents with varying polarities. A suggested list of solvents, categorized by their polarity, is presented below.

Table 1: Suggested Organic Solvents for Solubility Screening

| Polarity Category | Example Solvents | Rationale for Inclusion |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | To assess the solubility driven by the nonpolar aromatic ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | To evaluate the impact of dipole-dipole interactions without hydrogen bonding from the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the solubility in solvents capable of hydrogen bonding with the hydroxyl group of the solute. |

Experimental Determination of Solubility

The following section outlines a detailed, step-by-step protocol for the quantitative determination of the solubility of (2,6-Dichloro-3-methylphenyl)methanol using the widely accepted shake-flask method.[6] This method is reliable and provides thermodynamic solubility data.

Materials and Equipment

-

(2,6-Dichloro-3-methylphenyl)methanol (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow Diagram

Sources

A Methodological Guide to Determining the Thermochemical Properties of (2,6-Dichloro-3-methylphenyl)methanol for Pharmaceutical Research and Development

An in-depth technical guide by a Senior Application Scientist

Abstract

Thermochemical properties are fundamental to drug development, governing the stability, safety, and manufacturability of active pharmaceutical ingredients (APIs). For novel compounds such as (2,6-dichloro-3-methylphenyl)methanol, this data is often not publicly available. This guide provides a comprehensive framework for researchers and drug development professionals to determine these critical parameters. It moves beyond a simple recitation of data to present a self-validating, first-principles approach, detailing both the experimental and computational methodologies required. We will explore the causality behind procedural choices, particularly for handling halogenated compounds, and provide detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and specialized Rotating Bomb Combustion Calorimetry. Furthermore, we outline a high-accuracy computational workflow as a predictive alternative. This document serves as a practical whitepaper for establishing the complete thermochemical profile of (2,6-dichloro-3-methylphenyl)methanol, ensuring scientific integrity and supporting robust API characterization.

Introduction

The Critical Role of Thermochemistry in Drug Development

In the pharmaceutical industry, a thorough understanding of a compound's thermochemical properties is not merely academic; it is a cornerstone of successful drug development. These properties, which include thermal stability, melting point, heat capacity, and enthalpy of formation, directly influence a candidate's shelf-life, potential degradation pathways, and safety profile.[1] An API that decomposes at a low temperature, for instance, presents significant challenges for formulation, storage, and transportation.[2] Therefore, establishing a robust thermochemical profile early in the development process is essential for risk mitigation and regulatory compliance.

Profile of (2,6-Dichloro-3-methylphenyl)methanol

(2,6-Dichloro-3-methylphenyl)methanol is a halogenated aromatic alcohol. Its structure, featuring a substituted phenyl ring, is common in medicinal chemistry scaffolds. While its specific applications are not widely documented, its class of compounds is relevant in the synthesis of more complex molecules. The presence of chlorine atoms significantly influences its chemical and thermal behavior, necessitating specialized analytical techniques.

The Data Gap: A Rationale for This Guide

A survey of scientific literature and chemical databases reveals a lack of published experimental thermochemical data for (2,6-dichloro-3-methylphenyl)methanol. This data gap presents a significant hurdle for any research team considering this molecule for further development. This guide is therefore designed to provide the necessary methodological foundation to bridge this gap. Instead of presenting unavailable data, we will empower the researcher by detailing how to generate this data accurately and reliably, adhering to the highest standards of scientific integrity.

Molecular and Physicochemical Profile

A foundational step in any analysis is to define the molecule's basic properties.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of (2,6-Dichloro-3-methylphenyl)methanol

| Property | Value | Source |

| CAS Number | 1378814-84-6 | [3] |

| Molecular Formula | C₈H₈Cl₂O | [3] |

| Molecular Weight | 191.05 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Experimental Determination of Thermochemical Properties

A multi-technique experimental approach is required to build a complete thermochemical profile. The logical flow of this investigation is crucial; initial stability screening informs the parameters for subsequent, more sensitive analyses.

Thermal Stability: Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the logical first step in any thermal analysis.[4] Its purpose is to determine the temperature at which the material begins to decompose.[1][2] Running this analysis first is a critical safety and quality measure; it establishes the maximum temperature for other experiments, like DSC, preventing sample degradation that would invalidate those results.[4]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials.

-

Sample Preparation: Place 5-10 mg of (2,6-dichloro-3-methylphenyl)methanol into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a suitable upper limit (e.g., 600 °C) at a controlled heating rate of 10 °C/min.[5]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the thermogram.

Phase Behavior: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transitions like melting (an endothermic process).[6][7] For pharmaceutical compounds, the melting point is a key indicator of purity, and the shape of the melting peak can provide insights into polymorphism—the existence of different crystal forms with distinct physicochemical properties.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., 0 °C).

-

Heat the sample at a linear rate of 10 °C/min to a temperature safely below the decomposition onset observed in TGA.[8]

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating cycle to observe any changes in thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis: The melting temperature (Tₘ) is determined from the onset or peak of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Enthalpy of Formation: Rotating Bomb Combustion Calorimetry

Expertise & Causality: The standard enthalpy of formation (ΔHf°) is one of the most important thermochemical parameters. It is typically derived from the experimentally determined enthalpy of combustion (ΔHc°). However, the combustion of organochlorine compounds presents a significant challenge: the reaction produces a mixture of gaseous chlorine (Cl₂) and hydrogen chloride (HCl).[9] This incomplete reduction prevents the system from reaching a well-defined final state, making standard bomb calorimetry unreliable.[9][10]

To overcome this, a specialized rotating bomb calorimeter is required.[11] The rotation ensures thorough mixing of the combustion products with a reducing solution placed inside the bomb. Furthermore, a reducing agent, such as a solution of hydrazine dihydrochloride or arsenious oxide, must be added to the bomb to quantitatively reduce all free chlorine to chloride ions (Cl⁻), ensuring a defined final state (aqueous HCl).[9][11] This procedural choice is non-negotiable for achieving accurate results with halogenated compounds.

Experimental Protocol:

-

Calorimeter Calibration: Determine the energy equivalent of the calorimeter (calorimeter constant) by combusting a certified standard, such as benzoic acid.

-

Bomb Preparation:

-

Line the inside of the bomb with a material resistant to the corrosive products, such as tantalum or platinum.[9]

-

Place a precise mass (approx. 1 g) of the (2,6-dichloro-3-methylphenyl)methanol sample, pressed into a pellet, into a crucible (e.g., quartz).

-

Add a known mass of a combustion aid (e.g., mineral oil) if the sample is difficult to ignite. The enthalpy of combustion of the aid must be accurately known.

-

Add a precise volume of the reducing solution (e.g., hydrazine dihydrochloride) into the bottom of the bomb.[10]

-

Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.[11]

-

-

Combustion: Place the bomb in the calorimeter, which contains a known mass of water. Ignite the sample and record the temperature change of the water over time until thermal equilibrium is reached. The rotation of the bomb begins after ignition to facilitate the reduction of chlorine.

-

Post-Combustion Analysis:

-

Vent the bomb and analyze the gaseous products for unburnt carbon (soot) or carbon monoxide.

-

Analyze the liquid solution inside the bomb for chloride ion concentration (to confirm complete reduction) and for nitric acid (formed from residual N₂ in the bomb), which must be corrected for.[9]

-

-

Calculation:

-

Calculate the total heat released during combustion.

-

Subtract the heat contributions from the ignition fuse and any combustion aid.

-

Correct for the formation of nitric acid.

-

This corrected value gives the standard internal energy of combustion, ΔUc°. Convert this to the standard enthalpy of combustion, ΔHc°, using the relation ΔHc° = ΔUc° + Δn(gas)RT.

-

Finally, use Hess's Law and the known standard enthalpies of formation for CO₂(g), H₂O(l), and HCl(aq) to calculate the standard enthalpy of formation (ΔHf°) of the compound.

-

Computational Prediction of Thermochemical Properties

When experimental methods are not feasible due to sample limitations or safety concerns, high-accuracy computational chemistry provides a powerful predictive alternative.[12] Quantum chemistry composite methods are designed to approximate the results of very high-level calculations at a manageable cost, often achieving "chemical accuracy" (defined as within ~1 kcal/mol or ~4.2 kJ/mol of the experimental value).[13][14]

Rationale for Composite Methods

No single level of theory and basis set combination is perfect. Composite methods, such as the Gaussian-n (G3, G4) or Weizmann-n (Wn) theories, systematically combine results from several calculations to cancel out errors and extrapolate to a high level of accuracy.[12][13] They typically include corrections for basis set size, electron correlation, and other smaller effects.[12] For molecules of this size, methods like G4 are a good balance of accuracy and computational feasibility.

Conceptual Computational Protocol (G4 Theory Example)

-

Geometry Optimization: The molecule's 3D structure is optimized at a robust and efficient level of theory (e.g., B3LYP/6-31G(2df,p)).

-

Vibrational Frequency Calculation: Frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. This step also confirms the structure is a true energy minimum.

-

High-Level Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively more accurate methods and larger basis sets, culminating in a calculation at the CCSD(T) level (Coupled Cluster with Singles, Doubles, and perturbative Triples).

-

Energy Combination: The G4 procedure combines these energies using a predefined formula that includes empirical corrections to achieve the final, highly accurate electronic energy.

-

Enthalpy of Formation Calculation: The total atomization energy of the molecule is calculated. This value, combined with the well-known experimental enthalpies of formation of the constituent atoms (C, H, O, Cl), is used to derive the gas-phase enthalpy of formation of (2,6-dichloro-3-methylphenyl)methanol at 298.15 K.[15]

Data Synthesis and Application

The ultimate goal of these methodologies is to populate a comprehensive data table that can be used to model the behavior of the API.

Table 2: Summary of Key Thermochemical Parameters to be Determined

| Parameter | Symbol | Value (Units) | Method |

| Decomposition Onset Temp. | Tₔ | [ Value ] (°C) | TGA |

| Melting Temperature | Tₘ | [ Value ] (°C) | DSC |

| Enthalpy of Fusion | ΔHfus | [ Value ] (kJ/mol) | DSC |

| Standard Enthalpy of Combustion | ΔHc° | [ Value ] (kJ/mol) | Bomb Calorimetry |

| Standard Enthalpy of Formation | ΔHf° | [ Value ] (kJ/mol) | Bomb Calorimetry / Computation |

This synthesized data is invaluable for:

-

Safety Assessment: Identifying thermal hazards and setting safe operating limits for manufacturing processes.

-

Stability and Shelf-Life Prediction: Using kinetic models to predict degradation rates under various storage conditions.

-

Formulation Development: Ensuring that excipients and processing conditions are compatible with the API's thermal stability.

Conclusion

References

- Wikipedia. Quantum chemistry composite methods.

- Irikura, K.K., & Frurip, D.J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. ACS Symposium Series. American Chemical Society.

- NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Curtiss, L.A., & Redfern, P.C. (2009). Recent Advances in Computational Thermochemistry and Challenges for the Future. International Journal of Quantum Chemistry, 109(15), 3427-3437.

- Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.

- Improved Pharma. (2022). Thermogravimetric Analysis.

- Hubbard, W.N., Knowlton, J.W., & Huffman, H.M. (1954). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. Journal of the American Chemical Society, 76(1), 396-400.

- Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis.

- Fiveable. (n.d.). Computational Thermodynamic Properties | Computational Chemistry Class Notes.

- OSTI.GOV. (1954). Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene.

- ACS Publications. (1954). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. The Journal of Physical Chemistry.

- ResearchGate. (2025). How to computationally calculate thermochemical properties objectively, accurately, and as economically as possible.

- Smith, N.K., Scott, D.W., & McCullough, J.P. (1964). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry, 68(4), 934-939.

- ACS Publications. (1964). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry.

- Wikipedia. Differential scanning calorimetry.

- ChemicalBook. (n.d.). (2,6-dichloro-3-methylphenyl)methanol.